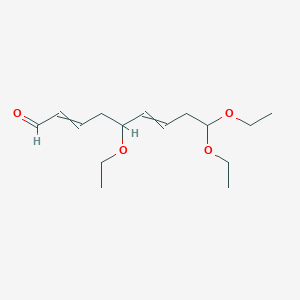
5,9,9-Triethoxynona-2,6-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9,9-Triethoxynona-2,6-dienal is an organic compound with the molecular formula C15H26O4 It is a derivative of nonadienal, characterized by the presence of three ethoxy groups and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,9-Triethoxynona-2,6-dienal typically involves the reaction of appropriate precursors under controlled conditions. One common method is the aldol condensation of ethyl acetoacetate with an aldehyde, followed by dehydration and subsequent ethoxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated control systems ensures consistent quality and scalability. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5,9,9-Triethoxynona-2,6-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,9,9-Triethoxynona-2,6-dienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,9,9-Triethoxynona-2,6-dienal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is mediated by the conjugated diene system and the aldehyde group, which can form covalent bonds with amino acids in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Citral: An acyclic monoterpene aldehyde with similar reactivity.
2,6-Nonadienal: A related compound with a similar carbon skeleton but different functional groups.
5-Aminopenta-2,4-dienal: Another conjugated dienal with different substituents.
Uniqueness
5,9,9-Triethoxynona-2,6-dienal is unique due to the presence of three ethoxy groups, which influence its chemical properties and reactivity. This makes it distinct from other similar compounds and provides specific advantages in certain applications, such as increased solubility and altered reactivity.
Propiedades
Número CAS |
82670-39-1 |
|---|---|
Fórmula molecular |
C15H26O4 |
Peso molecular |
270.36 g/mol |
Nombre IUPAC |
5,9,9-triethoxynona-2,6-dienal |
InChI |
InChI=1S/C15H26O4/c1-4-17-14(10-7-8-13-16)11-9-12-15(18-5-2)19-6-3/h7-9,11,13-15H,4-6,10,12H2,1-3H3 |
Clave InChI |
JJJLPNQBDHQEFZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC=CC=O)C=CCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
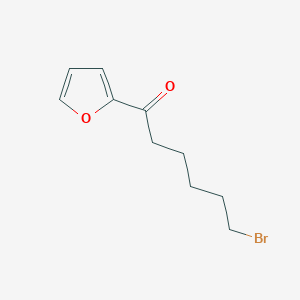
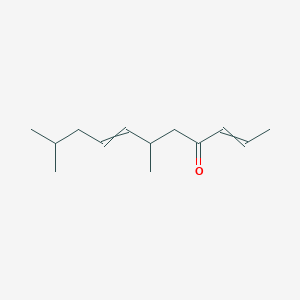
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
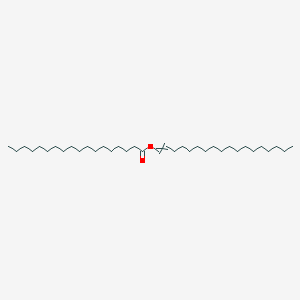

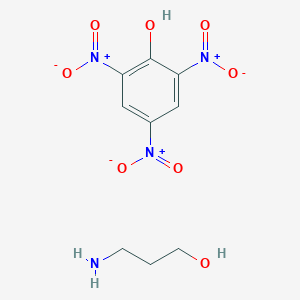
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)
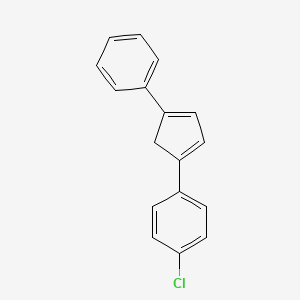
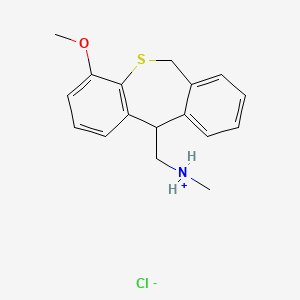
![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)

